2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

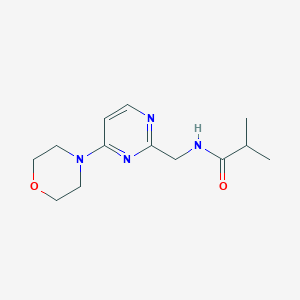

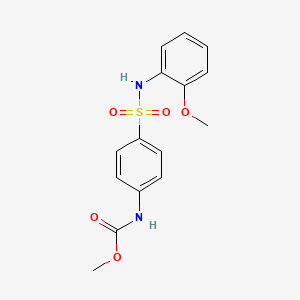

This compound is a complex organic molecule with a molecular formula of C17H17ClFNO2S. It contains a benzamide group, a thiophene group, and a tetrahydro-2H-pyran group. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. The benzamide group provides polarity and the ability to participate in hydrogen bonding. The thiophene group, a five-membered aromatic ring with a sulfur atom, contributes to the compound’s aromaticity and potential biological activity . The tetrahydro-2H-pyran group is a six-membered ring with an oxygen atom, which can also contribute to the compound’s reactivity and potential biological activity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. For example, the benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The thiophene group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Heterocyclic Chemistry and Drug Design Heterocyclic compounds, such as those containing thiophene and pyran rings, are crucial in drug design for their diverse biological activities. Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives. This study highlights the potential of such compounds in medicinal chemistry, possibly offering a foundation for designing new therapeutic agents with enhanced efficacy and specificity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Fluorine Chemistry in Medicinal Applications The incorporation of fluorine atoms into organic molecules is a common strategy to improve drug properties, such as metabolic stability, lipophilicity, and bioavailability. Surmont et al. (2011) demonstrated the synthesis of 3-amino-4-fluoropyrazoles, showing the significance of fluorinated compounds in developing building blocks for medicinal chemistry. This research underlines the relevance of compounds like 2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide in drug discovery efforts (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Antipathogenic and Antibiofilm Properties Compounds featuring benzamide and fluorine groups have been evaluated for their antimicrobial properties, particularly against biofilm-forming pathogens. Limban, Marutescu, and Chifiriuc (2011) synthesized a series of acylthioureas with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their biofilm formation capabilities. This suggests potential applications of related compounds in developing new antimicrobial agents with effective antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c18-13-2-1-3-14(19)15(13)16(21)20-11-17(5-7-22-8-6-17)12-4-9-23-10-12/h1-4,9-10H,5-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVRKZPIMLVITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)